Metolachlor-d6

Descripción general

Descripción

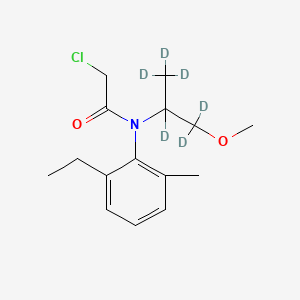

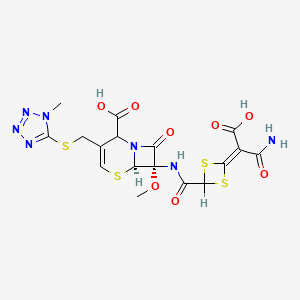

Metolachlor-d6 is the deuterium labeled Metolachlor . Metolachlor is a pre-emergent selective, chloroacetanilide herbicide used for controlling a variety of annual grass and broadleaf weeds in corn and other crops . It is a chiral herbicide consisting of four stereoisomers .

Synthesis Analysis

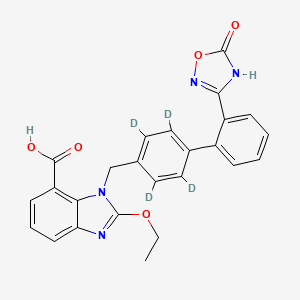

Metolachlor is produced from 2-ethyl-6-methylaniline (MEA) via condensation with methoxy acetone. The resulting imine is hydrogenated to give primarily the S-stereoisomeric amine. This secondary amine is acetylated with chloroacetylchloride .Molecular Structure Analysis

The molecular formula of this compound is C15 2H6 H16 Cl N O2 .Chemical Reactions Analysis

Metolachlor acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . It is used for grass and broadleaf weed control in corn, soybean, peanuts, sorghum, and cotton .Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.83 .Aplicaciones Científicas De Investigación

Effects on Marine Organisms

Metolachlor, including its degradation products metolachlor ethane sulfonic acid (MESA) and metolachlor oxanilic acid (MOA), has been found to cause significant developmental defects, DNA damage, and gene transcription level changes in marine organisms like the Pacific oyster (Crassostrea gigas) (Mai et al., 2014).

Photodegradation Studies

Research on the degradation of metolachlor via ultraviolet (UV) photolysis and UV/hydrogen peroxide advanced oxidation process (AOP) reveals insights into effective treatment processes for its removal from water, crucial for addressing environmental contamination and health risks (Wu, Shemer, & Linden, 2007).

Impact on Microalgae

Metolachlor has been shown to reduce metabolic activity, chlorophyll content, and photosynthetic efficiency in green microalgae Pseudokirchneriella subcapitata, impacting growth and cell morphology, which indicates its broader ecological effects (Machado & Soares, 2020).

Herbicide Breakdown in Aquatic Systems

Studies on metolachlor and alachlor in aquatic systems have explored their transformation and breakdown product formation, providing vital information on their environmental fate and impact on water quality (Graham et al., 1999).

Microbial Degradation

Research on the biodegradation and mineralization of metolachlor by microorganisms like Candida xestobii offers insights into microbial processes for herbicide degradation in soils (Muñoz et al., 2011).

Cancer Incidence Studies

Epidemiological studies in the Agricultural Health Study have evaluated the incidence of cancer among pesticide applicators exposed to metolachlor, investigating long-term health effects given its widespread use and environmental presence (Rusiecki et al., 2005; Rusiecki et al., 2006).

Sustainable Weed Management

Metolachlor has been studied for its role in sustainable weed-management practices, with its favorable soil behavior and low risk for developing weed resistance (O'Connell, Harms, & Allen, 1998).

Cellular Effects on Human Cells

The impact of metolachlor on human liver cells (HepG2) has been explored, providing insights into its potential mode of action and effects on non-target organisms (Hartnett, Musah, & Dhanwada, 2013).

Environmental Factors Affecting Soil Degradation

Research on the degradation of S-metolachlor in soil, influenced by environmental factors, is crucial for understanding its fate in agricultural settings (Long, Rongyu, & Wu, 2014).

Toxicity Assessment in Model Systems

Toxicity assessments of metolachlor using model systems such as bacterial and mitochondrial systems help in understanding its cell and molecular level interference (Pereira et al., 2009).

Mecanismo De Acción

Target of Action

Metolachlor-d6, like its parent compound Metolachlor, is a part of the chloroacetamide chemical family and belongs to the Weed Science Society of America (WSSA) Group 15 herbicide class . The primary targets of this compound are the very long chain fatty acids in plants . These fatty acids play a crucial role in the growth and development of seedling shoots .

Mode of Action

This compound inhibits the formation of very long chain fatty acids, thereby inhibiting seedling shoot growth . This interaction with its targets results in the control of a variety of annual grasses and broadleaf weeds in crops .

Pharmacokinetics

It is known that the compound is used as a pre-emergent herbicide, which suggests that it is applied to the soil and absorbed by the plants from there . The presence of deuterium in this compound could potentially affect its pharmacokinetic and metabolic profiles .

Result of Action

The result of this compound action is the effective control of a variety of annual grasses and broadleaf weeds in crops . In terms of its effect on non-target organisms, there is no clear link between S-metolachlor exposure and incidence of cancer in humans .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, microbial degradation is predominantly responsible for the removal of Metolachlor from soil and water . Furthermore, organic waste amendments can modify the metabolic pathways of S-Metolachlor .

Safety and Hazards

Metolachlor has been detected in ground and surface waters in concentrations ranging from 0.08 to 4.5 parts per billion (ppb) throughout the U.S . It is classified as a Category C pesticide by the United States Environmental Protection Agency (US EPA), which indicates limited evidence of carcinogenicity .

Análisis Bioquímico

Biochemical Properties

The transformation products of Metolachlor, including Metolachlor-d6, may interact with various enzymes and proteins in the soil microbiome, affecting biochemical reactions .

Cellular Effects

Given its similarity to Metolachlor, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a derivative of Metolachlor, it may share similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Metolachlor, the parent compound, is known to degrade rapidly in soil . This suggests that this compound may also exhibit changes in its effects over time, including degradation and potential long-term effects on cellular function .

Metabolic Pathways

Given its structural similarity to Metolachlor, it may be involved in similar metabolic pathways and interact with the same enzymes or cofactors .

Propiedades

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-XCPSXBTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010012 | |

| Record name | Metolachlor-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-97-0 | |

| Record name | Metolachlor-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Metolachlor-d6 used in this study instead of regular Metolachlor?

A1: this compound serves as an internal standard in this research []. Internal standards are crucial in analytical chemistry, especially when using techniques like mass spectrometry. They are added to samples, calibration standards, and quality control samples at a known concentration.

Q2: How does the use of this compound improve the reliability of Metolachlor quantification in environmental water samples?

A2: The study demonstrates that matrix effects can significantly impact the accurate determination of Metolachlor in different water types []. By using this compound, the researchers could effectively correct for these matrix effects:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)